molecular formula C14H9ClN2O B11774722 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine

4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine

Cat. No.: B11774722
M. Wt: 256.68 g/mol
InChI Key: AVOARLIUBWSMBW-UHFFFAOYSA-N
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Description

4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position, a furan ring at the 6-position, and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can be oxidized to form corresponding furanones, while reduction reactions can lead to the formation of dihydrofuran derivatives.

    Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 4-amino-6-(furan-2-yl)-2-phenylpyrimidine or 4-thio-6-(furan-2-yl)-2-phenylpyrimidine.

    Oxidation: Formation of 4-chloro-6-(furan-2-yl)-2-phenylpyrimidin-5-one.

    Reduction: Formation of 4-chloro-6-(dihydrofuran-2-yl)-2-phenylpyrimidine.

Scientific Research Applications

4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(furan-2-yl)-2-methylpyrimidine
  • 4-Chloro-6-(furan-2-yl)pyrimidine
  • 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Uniqueness

4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine is unique due to the presence of both a furan and a phenyl group on the pyrimidine ring. This combination of substituents can impart distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with specific biological activities or material properties.

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-6-(furan-2-yl)-2-phenylpyrimidine

InChI

InChI=1S/C14H9ClN2O/c15-13-9-11(12-7-4-8-18-12)16-14(17-13)10-5-2-1-3-6-10/h1-9H

InChI Key

AVOARLIUBWSMBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=CO3

Origin of Product

United States

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